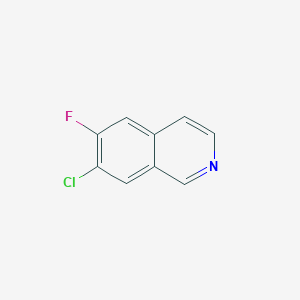

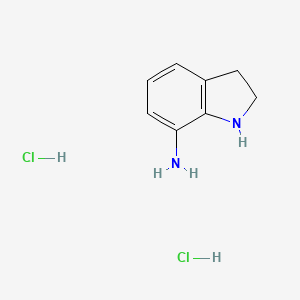

![molecular formula C15H17NO5 B1465156 cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-45-3](/img/structure/B1465156.png)

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Descripción general

Descripción

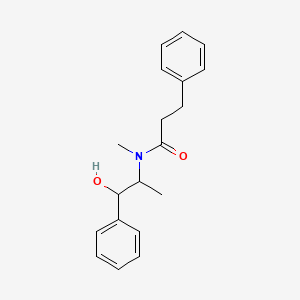

“Cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid” is a chemical compound with a molecular weight of 291.3 . It is typically stored at temperatures between 2 and 8 degrees Celsius . .

Molecular Structure Analysis

The IUPAC name for this compound is (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code, which is a textual identifier for chemical substances, is 1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.3 . It’s typically stored at temperatures between 2 and 8 degrees Celsius . .Aplicaciones Científicas De Investigación

1. Pyrrolidine in Drug Discovery

- Application Summary: The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation .

- Methods of Application: The review discusses synthetic strategies used to construct the pyrrolidine ring from different cyclic or acyclic precursors, as well as the functionalization of preformed pyrrolidine rings .

- Results/Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Stereoselective Synthesis and Applications of Spirocyclic Oxindoles

- Application Summary: This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

- Methods of Application: The review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

- Results/Outcomes: The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years .

3. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibitors

- Application Summary: A new series of cis-3,4-diphenylpyrrolidine derivatives were developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Methods of Application: The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these derivatives .

- Results/Outcomes: The study showed that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

4. Quinazolinone and Quinazoline Derivatives

- Application Summary: Quinazolinone and quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities .

- Methods of Application: The chapter highlights the latest evidence of quinazolinone and quinazoline derivatives as a privileged scaffold in medicinal chemistry .

- Results/Outcomes: Substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .

5. Biological Activities of Indole

- Application Summary: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .

- Methods of Application: The study involved the preparation of these derivatives and testing their antiviral activity .

- Results/Outcomes: Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

6. PPARα/γ Functional Activities

- Application Summary: SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

- Methods of Application: The study involved the synthesis of oxybenzyl pyrrolidine acid analogs and testing their functional activities .

- Results/Outcomes: N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were found to be beneficial for the activity .

Safety And Hazards

Propiedades

IUPAC Name |

3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMGDKNJBOQXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

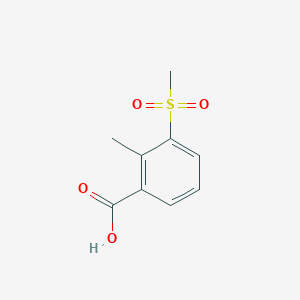

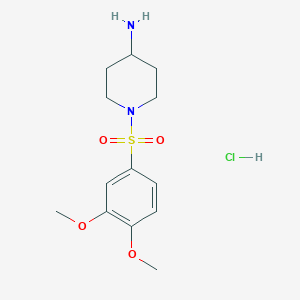

![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)

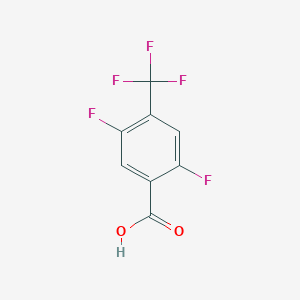

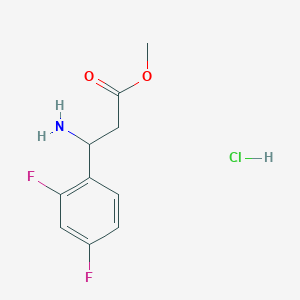

![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)

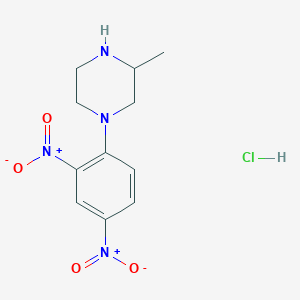

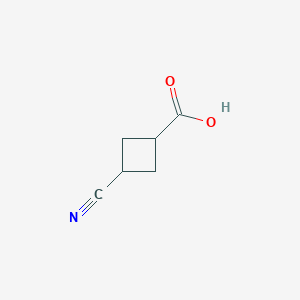

![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)